1-Methyl-4-nitrosopiperazine
Beschreibung
Significance as a Nitrosamine (B1359907) Impurity in Pharmaceutical Products
The primary significance of 1-Methyl-4-nitrosopiperazine in the pharmaceutical sector lies in its classification as a nitrosamine impurity. medchemexpress.com Nitrosamines are a class of organic compounds that are often potent carcinogens, and their unexpected presence in medications has become a major concern for regulatory agencies and manufacturers worldwide. wikipedia.orgresearchgate.net
MNP has been notably identified as an impurity in the antibiotic drug rifampicin (B610482), a critical first-line treatment for tuberculosis. hsa.gov.sgwho.intwikipedia.org In August 2020, the U.S. Food and Drug Administration (FDA) first reported the presence of MNP in certain samples of rifampin. wikipedia.org Subsequent investigations by various health authorities, including the Health Sciences Authority (HSA) of Singapore and the World Health Organization (WHO), confirmed the presence of trace amounts of MNP in rifampicin products. hsa.gov.sgwho.int
The discovery of MNP in such an essential medicine highlights the critical need for stringent quality control and a thorough understanding of potential degradation pathways and manufacturing processes that could lead to the formation of such impurities. mdpi.comresearchgate.net Regulatory bodies have established acceptable intake (AI) limits for MNP to ensure patient safety while avoiding shortages of essential medicines. canada.cafda.gov For instance, the FDA has set an acceptable intake limit for MNP, and Health Canada has also established its own acceptable limits for various nitrosamine impurities, including MNP. canada.cafda.gov
The presence of MNP is not limited to rifampicin and is considered a potential impurity in other drugs that have a 1-methylpiperazine (B117243) moiety in their structure or synthesis pathway. This has broadened the scope of investigations to include a range of other pharmaceutical products.
Historical Context of Nitrosamine Research and its Relevance to this compound
The concern over nitrosamines is not new. The carcinogenic properties of N-nitrosodimethylamine (NDMA) were first reported in the mid-1950s by scientists John Barnes and Peter Magee, who observed the development of liver tumors in rats. wikipedia.org This discovery sparked decades of research into the toxicology and occurrence of nitrosamines. lgcstandards.comearthwormexpress.com Throughout the 1970s, research identified the presence of nitrosamines in various consumer products, including cured meats, beer, and tobacco smoke. lgcstandards.com
However, the issue of nitrosamine impurities in pharmaceuticals came to the forefront in 2018 with the detection of NDMA in batches of the angiotensin II receptor blocker, valsartan. lgcstandards.comfda.gov This event triggered a global regulatory response, leading to widespread recalls of affected medications and the implementation of rigorous testing requirements for a broad range of pharmaceutical products. lgcstandards.comeuropa.eufda.gov
The historical understanding of nitrosamine formation, primarily the reaction between secondary or tertiary amines and a nitrosating agent (like nitrous acid), provides the chemical basis for understanding how MNP can form in pharmaceutical products. wikipedia.orgnih.gov The piperazine (B1678402) ring in the MNP structure contains a secondary amine, making it susceptible to nitrosation. The historical research into nitrosamine carcinogenicity also informs the risk assessment and the establishment of stringent control limits for impurities like MNP.
Current Research Landscape and Academic Challenges Posed by this compound
The current research landscape for this compound is dynamic and multifaceted, driven by the need to ensure the safety of pharmaceutical products. Key areas of investigation include the development of sensitive analytical methods for its detection and quantification, understanding its formation pathways, and evaluating its toxicological profile.
A significant challenge lies in the detection of MNP at very low levels (parts per million or even parts per billion) within complex drug matrices. mdpi.com To address this, researchers have developed and validated sophisticated analytical techniques, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). mdpi.comnih.govijpsjournal.comhsa.gov.sgfda.gov.twnih.govnih.gov These methods offer the high sensitivity and selectivity required to accurately quantify MNP in active pharmaceutical ingredients (APIs) and finished drug products.
Another major research focus is to elucidate the formation pathways of MNP. Studies have suggested that MNP can be formed during the synthesis of the drug substance or as a degradation product. mdpi.comresearchgate.netnih.gov For example, in the case of rifampicin, it is hypothesized that MNP can arise from the degradation of the drug molecule itself or from the nitrosation of related impurities present from the manufacturing process. mdpi.comnih.gov Understanding these pathways is crucial for developing effective mitigation strategies to prevent its formation.
From an academic perspective, MNP presents several challenges. The synthesis of pure MNP as a reference standard for analytical testing is essential but requires careful handling due to its potential toxicity. aquigenbio.com Furthermore, conducting long-term toxicological studies to definitively establish its carcinogenic potential in humans is a complex and lengthy process. wikipedia.org Researchers are also exploring the use of in-silico and in-vitro models to predict the mutagenicity and carcinogenicity of nitrosamine impurities like MNP.
The ongoing research into this compound underscores the continuous effort within the scientific community to address the challenges posed by genotoxic impurities in pharmaceuticals and to safeguard public health.
Compound Information Table
| Compound Name |
| This compound |
| N-nitrosodimethylamine |
| Valsartan |
| Rifampicin |
| Piperazine |
| Nitrous acid |
Regulatory Acceptable Intake (AI) Limits for this compound (MNP)
| Regulatory Agency | Medication | Acceptable Intake (AI) Limit |
| Health Canada | General | AI limit has been established and is periodically updated. canada.ca |
| US Food and Drug Administration (FDA) | Rifampicin | An interim limit of 5 ppm was initially set. who.intmdpi.comnih.gov The acceptable threshold is 0.16 ppm. nih.govnih.gov |
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-methyl-4-nitrosopiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAIOKFZXJMDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167574 | |
| Record name | 1-Methyl-4-nitrosopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | N-Nitroso-N'-methylpiperazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21275 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16339-07-4 | |
| Record name | 1-Methyl-4-nitrosopiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16339-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitroso-N'-methylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-4-nitrosopiperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-4-nitrosopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-nitrosopiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NITROSO-4-METHYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5584MPJ7F2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Pathways of 1 Methyl 4 Nitrosopiperazine Formation
Formation via Nitrosation Reactions in Chemical Synthesis
The primary route for the formation of 1-Methyl-4-nitrosopiperazine in a laboratory or industrial setting is through the nitrosation of specific precursor molecules. nih.govfda.govresearchgate.net This process involves the introduction of a nitroso group (-N=O) onto an amine.
Precursor Identification and Reactivity in Nitrosation Processes
The key precursors for the synthesis of this compound are secondary and tertiary amines. fda.govresearchgate.net Specifically, 1-methylpiperazine (B117243) is a direct precursor where the hydrogen on the secondary amine is replaced by a nitroso group. nih.govjfda-online.com Another significant precursor is 1-amino-4-methylpiperazine (B1216902), a hydrazine (B178648) derivative, which can be oxidized to form MNP. fda.govmdpi.com
The reactivity of these amines towards nitrosation is a critical factor. Secondary amines are generally more reactive than tertiary amines in forming nitrosamines. fda.gov The reaction involves the nucleophilic attack of the amine's lone pair of electrons on an electrophilic nitrosating agent. pmda.go.jp For this to occur, the amine must be in its free-base form, as the protonated form lacks the available lone pair for the reaction. pmda.go.jp Tertiary amines can also lead to the formation of nitrosamines through a dealkylation mechanism, which converts them into secondary amines that can then be nitrosated. nih.govpharmanueva.co.th
In the context of pharmaceutical synthesis, such as that of rifampicin (B610482), 1-amino-4-methylpiperazine can be present as a starting material or an intermediate. nih.govmdpi.com Its presence, even in trace amounts, poses a risk for the formation of MNP. mdpi.com
Influence of Reaction Conditions on this compound Yields
The yield of this compound during chemical synthesis is significantly influenced by several reaction conditions:
Temperature: Elevated temperatures generally favor the formation of nitrosamines. researchgate.netmdpi.com In the methylation of 1-nitrosopiperazine (B26205) to form MNP, the optimal temperature range is reported to be 92-94°C. google.com Temperatures below 80°C slow down the reaction and decrease the yield, while temperatures above 100°C can lead to a rapid, difficult-to-control reaction. google.com
pH: The pH of the reaction medium is crucial. Acidic conditions are typically required to form the active nitrosating species from nitrite (B80452) salts. fda.govresearchgate.net However, a very low pH can be counterproductive by protonating the amine precursor, rendering it unreactive. biotech-asia.org For the methylation of 1-nitrosopiperazine, a pH range of 6-7 is considered optimal. google.com A pH below 6 can lead to the decomposition of the nitroso derivatives and a lower yield of the final product. google.com
Nitrosating Agents: Various nitrosating agents can be used, including nitrous acid (formed from nitrite salts under acidic conditions), dinitrogen trioxide (N₂O₃), and nitrosyl chloride (NOCl). biotech-asia.org The choice of nitrosating agent can impact the reaction rate and efficiency.
Molar Ratio of Reactants: The ratio of the precursor amine to the nitrosating agent and other reactants, such as formaldehyde (B43269) in methylation reactions, is a critical parameter. google.com For instance, in the synthesis of MNP from 1-nitrosopiperazine, a specific molar ratio of 1-nitrosopiperazine to formaldehyde (in the range of 1.0:1.8-2.2) is necessary for optimal yield. google.com
Table 1: Influence of Reaction Conditions on this compound Yield
| Parameter | Condition | Effect on Yield | Reference |
|---|---|---|---|
| Temperature | Below 80°C | Decreased yield due to incomplete conversion | google.com |
| 92-94°C | Optimal for methylation | google.com | |
| Above 100°C | Complicates technology due to rapid reaction | google.com | |
| pH | Below 6 | Decreased yield due to decomposition | google.com |
| 6-7 | Optimal for methylation | google.com | |
| Molar Ratio | 1-nitrosopiperazine:formaldehyde (1.0:1.8-2.2) | Optimal for methylation | google.com |
Degradation-Induced Formation of this compound in Active Pharmaceutical Ingredients
This compound can also be formed as a degradation product in active pharmaceutical ingredients (APIs), particularly those containing a piperazine (B1678402) moiety or precursors that can degrade to form it. nih.govmdpi.com This is a significant concern for the long-term stability and safety of such drug products.
Oxidative Degradation Pathways
Oxidative degradation is a key mechanism for the formation of MNP from certain APIs. nih.govmdpi.com In the case of the antibiotic rifampicin, MNP can be formed through the oxidation of 1-amino-4-methylpiperazine, which is a known degradation product of rifampicin itself. researchgate.netmdpi.comresearchgate.net The presence of an oxidizing environment, such as exposure to hydrogen peroxide (H₂O₂), has been shown to significantly increase the concentration of MNP. mdpi.com This oxidative process can be initiated by various factors, including exposure to atmospheric oxygen. mdpi.com The addition of antioxidants has been suggested as a potential strategy to control the formation of MNP through this pathway. nih.gov
The mechanism involves the initial degradation of the API to a hydrazine derivative, such as 1-amino-4-methylpiperazine, which is then oxidized to form the nitrosamine (B1359907). fda.govmdpi.com
Thermal Degradation Mechanisms
Elevated temperatures can induce the degradation of certain APIs, leading to the formation of MNP. nih.govmdpi.com Studies have shown that the content of MNP in drug products containing rifampicin increases with rising storage temperature. mdpi.com This thermal degradation can occur even without the presence of external nitrosating agents, suggesting that the API itself or its interaction with other components in the formulation at high temperatures can generate the necessary precursors and conditions for MNP formation. The thermal decomposition of N-nitrosopiperazine has been studied, and it follows Arrhenius temperature dependence with a specific activation energy. researchgate.net
Role of Excipients and Environmental Factors in Formation
Excipients, the inactive ingredients in a pharmaceutical formulation, and various environmental factors can play a significant role in the formation of MNP. fda.govresearchgate.net
Excipients: Some excipients may contain trace amounts of nitrites, which can act as nitrosating agents. researchgate.netacs.org If the API or its degradation products contain secondary or tertiary amine functionalities, the presence of these nitrite-containing excipients can facilitate the formation of nitrosamines. fda.gov The pH of the formulation, which can be influenced by the excipients, is also a critical factor. mdpi.com For example, a lower pH in a multi-component rifampicin product, caused by the presence of ethambutol (B1671381) hydrochloride, was observed to create a matrix effect. mdpi.com
Environmental Factors:
Temperature and Humidity: As previously mentioned, elevated temperatures can promote the degradation of APIs and the formation of MNP. mdpi.com High humidity can also contribute to this process, with studies showing an increase in MNP content in rifampicin drugs with increasing storage temperature and humidity over time. mdpi.comfrontiersin.org
Light: While not as extensively studied for MNP specifically, light, particularly UV radiation, can be a source of energy that promotes degradation reactions in pharmaceuticals.
Oxygen: The presence of atmospheric oxygen is a key factor in the oxidative degradation pathways leading to MNP formation. mdpi.com Storing susceptible drug products in sealed containers can help mitigate this. nih.gov
Table 2: Factors Contributing to Degradation-Induced MNP Formation
| Factor | Description | Impact | Reference |
|---|---|---|---|
| Oxidizing Agents | e.g., Hydrogen Peroxide, atmospheric oxygen | Promotes oxidation of amine precursors to MNP | mdpi.com |
| Elevated Temperature | Storage at higher than ambient temperatures | Accelerates degradation of API and formation of MNP | nih.govmdpi.com |
| High Humidity | Increased moisture content during storage | Can facilitate degradation reactions | mdpi.com |
| Excipient-derived Nitrites | Trace impurities in inactive ingredients | Act as nitrosating agents | researchgate.netacs.org |
| Formulation pH | Acidity or alkalinity of the drug product | Influences the rate of nitrosation and degradation | mdpi.com |
Interconversion and Stability Studies of this compound Precursors
Studies into the precursors of this compound (MNP), particularly in the context of pharmaceutical products, have focused on their stability and conversion under various conditions. The primary precursors identified are 1-methylpiperazine and 1-amino-4-methylpiperazine (AMP). mdpi.comresearchgate.net
Research has shown that MNP can arise from the degradation of the antibiotic rifampicin. mdpi.com Forced degradation studies demonstrate that the formation of MNP in products containing rifampicin is dependent on time, temperature, and the chemical environment. mdpi.com Two primary mechanisms have been proposed based on these studies: the degradation of rifampicin itself and the oxidation of its impurity and degradant, 1-amino-4-methylpiperazine. mdpi.comresearchgate.net
Under acidic conditions (e.g., 0.1 M HCl), rifampicin is known to decompose, yielding 1-amino-4-methylpiperazine as one of its main degradation products. mdpi.com This increases the available pool of the precursor. Subsequently, in an oxidizing environment, such as in the presence of hydrogen peroxide (H₂O₂), the newly formed AMP is oxidized to MNP, leading to a significant increase in its concentration. mdpi.comresearchgate.net Thermal stress in an airy atmosphere also promotes the formation of MNP. mdpi.com
In one study, samples of rifampicin and a 4-component rifampicin product were subjected to various degradation conditions. The presence of 1-amino-4-methylpiperazine, originating from the synthesis pathway, was detected in the samples, whereas 1-methylpiperazine was not found. mdpi.com The results of these degradation studies highlight the critical role of AMP as a direct precursor to MNP formation. mdpi.com
The following table summarizes the findings from a degradation study on rifampicin, showing the content of MNP and its precursor, 1-amino-4-methylpiperazine (referred to as 4A1MA in the study), under different stress conditions.
Table 1: MNP and 1-Amino-4-methylpiperazine (4A1MA) Content in Rifampicin After Degradation Studies
| Condition | MNP Content (ppm) | 4A1MA Content (ppm) |
|---|---|---|
| Initial API | 0.05 | 4.3 |
| 0.1 M HCl, 80°C, 1h | 0.05 | 100.0 |
| 1 M NaOH, 80°C, 1h | < LOQ | 5.0 |
| 3% H₂O₂, RT, 1h | 1.80 | < LOQ |
| Heat, 80°C, 24h | 0.10 | 4.5 |
Source: Adapted from degradation study data. mdpi.com LOQ = Limit of Quantitation; RT = Room Temperature.
Toxicological Investigations and Molecular Mechanisms of 1 Methyl 4 Nitrosopiperazine Action
Investigations into Genotoxicity of 1-Methyl-4-nitrosopiperazine
The genotoxic potential of this compound (MNP) has been established through a series of in vitro and in vivo studies, indicating its capacity to induce DNA damage, which is a critical factor in its carcinogenicity.
In Vitro Genotoxicity Assays (e.g., Ames Test, Comet Assay)
In vitro assays have been instrumental in elucidating the mutagenic and genotoxic properties of this compound. The Ames test, a bacterial reverse mutation assay, has shown positive results for MNP, indicating its mutagenic potential. nih.govnih.gov Specifically, studies have reported MNP to be mutagenic in Salmonella typhimurium tester strains, a hallmark of many carcinogenic nitrosamines. nih.gov While some N-nitrosamines require metabolic activation to exhibit mutagenicity in the Ames test, MNP has been noted as a direct-acting mutagen in some contexts, although its direct-acting mutagenicity in mammalian cells is less certain. nih.gov
The Comet assay, or single-cell gel electrophoresis, has also been employed to assess the DNA-damaging capabilities of MNP. Short-term in vitro exposure of rat and human nasal epithelial tissues to MNP has been shown to cause significant genotoxic effects, as detected by the Comet assay. nist.gov This assay provides direct evidence of DNA strand breaks in individual cells upon exposure to the compound. nist.gov
In Vivo Genotoxicity Studies and DNA Damage Assessment
The genotoxicity of this compound has been confirmed in living organisms. In vivo studies in rats have demonstrated that short-term inhalation exposure to MNP vapor induces DNA damage in nasal epithelial cells. nist.gov This localized genotoxicity in the nasal cavity is consistent with the primary site of tumor induction observed in carcinogenicity studies. nist.gov The detection of DNA damage in the target tissue for carcinogenicity strengthens the mechanistic link between the genotoxic and carcinogenic effects of MNP.
DNA Adduct Formation and Repair Mechanisms Induced by this compound
Upon metabolic activation, nitrosamines like this compound form highly reactive electrophilic intermediates that can covalently bind to DNA, forming DNA adducts. researchgate.netresearchgate.net While specific studies detailing the exact structure of all DNA adducts formed by MNP are limited, the general mechanism for simple alkylnitrosamines involves the formation of alkyldiazonium ions which then alkylate DNA bases. researchgate.netresearchgate.net The primary sites of DNA alkylation by such agents are the N7-position of guanine (B1146940) (N7-methylguanine) and the N3-position of adenine (B156593) (N3-methyladenine), with the formation of O6-methylguanine (O6-MeG) being a particularly critical mutagenic lesion. researchgate.net O6-MeG can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations if not repaired. researchgate.net
Cells possess several DNA repair pathways to counteract the damaging effects of alkylating agents. The primary mechanisms for repairing DNA adducts induced by nitrosamines include:
Base Excision Repair (BER): This pathway is responsible for removing smaller, non-helix-distorting base lesions, such as N7-methylguanine and N3-methyladenine. researchgate.net The process is initiated by a DNA glycosylase that recognizes and removes the damaged base. researchgate.net
O6-methylguanine-DNA methyltransferase (MGMT): This protein directly reverses the damage by transferring the methyl group from O6-MeG to one of its own cysteine residues. researchgate.net This is a "suicide" mechanism, as the protein is inactivated after a single repair event. researchgate.net
Mismatch Repair (MMR): This system recognizes and corrects mismatched base pairs that can arise from the replication of DNA containing adducts like O6-MeG. umn.edu
The efficiency of these repair pathways can significantly influence an individual's susceptibility to the carcinogenic effects of nitrosamines. researchgate.net
Carcinogenicity Studies of this compound
The carcinogenic potential of this compound has been demonstrated in animal models, with the route of exposure playing a significant role in its potency and the site of tumor development.
Rodent Bioassays and Tumorigenesis Data
Carcinogenicity studies in rats have provided clear evidence of the tumorigenic effects of this compound. In one significant study, Sprague-Dawley rats exposed to MNP vapor via inhalation developed a high incidence of tumors in the nasal cavity. nist.gov After a total dose of 340 mg/kg body weight, all ten animals in the study developed tumors, which were predominantly invasive muco-epidermoidal carcinomas. nist.gov No such tumors were observed in the control group. nist.gov
Oral administration of the related compound 1-nitrosopiperazine (B26205) in rats also resulted in the development of olfactory tumors, primarily esthesioneuroblastomas, and a smaller number of liver tumors. nih.gov
The table below summarizes key findings from a rodent bioassay for this compound.
| Species | Route of Exposure | Target Organ | Tumor Type | Incidence |
| Rat (Sprague-Dawley) | Inhalation | Nasal Cavity | Muco-epidermoidal Carcinomas | 10/10 |
Route of Exposure-Dependent Carcinogenic Potency (e.g., Inhalation vs. Oral)
Research indicates that the carcinogenic potency of this compound is remarkably higher when administered via inhalation as compared to oral uptake. nist.gov A study involving inhalation exposure in rats resulted in a high tumor yield at a dose 80 times lower and with a shorter latency period than previously reported carcinogenicity studies involving oral administration. nist.gov This suggests that the respiratory tract, particularly the nasal epithelium, is highly susceptible to the carcinogenic effects of inhaled MNP. The direct contact and likely metabolic activation of MNP in the nasal tissues contribute to its potent local carcinogenicity. nist.gov
Target Organ Specificity in Carcinogenicity
In vivo studies have demonstrated a distinct target organ specificity for the carcinogenicity of this compound (MNP). The nasal cavity has been identified as a primary site for tumor induction in animal models.
Research on Sprague-Dawley rats exposed to MNP vapor via inhalation revealed a potent carcinogenic effect localized to the nasal cavity. In one study, all animals exposed to MNP developed tumors in this region, which were predominantly identified as invasive muco-epidermoidal carcinomas. nih.gov Notably, the carcinogenic potency of inhaled MNP was found to be significantly higher compared to oral administration routes. nih.gov
Further investigations into related nitrosopiperazine compounds have also highlighted the nasal mucosa as a susceptible target tissue. For instance, studies on other methylated nitrosopiperazines have shown the induction of tumors in the nasal cavity of F344 rats. nih.gov Similarly, intravesical administration of 1-nitrosopiperazine in rats resulted in carcinomas of the nasal mucosa, among other tumor types. nih.gov
The genotoxicity of MNP has also been demonstrated in the target organ. Short-term in vitro exposure of both rat and human nasal epithelial tissues to MNP resulted in genotoxic effects. nih.gov Furthermore, in vivo inhalation exposure in rats for as little as one hour induced detectable DNA damage in nasal epithelial cells, underscoring the rapid genotoxic action of this compound within its target organ. nih.gov
Interactive Data Table: Carcinogenicity of this compound and Related Compounds in Rats
| Compound | Species/Strain | Route of Administration | Target Organ(s) | Tumor Type(s) |
| This compound | Sprague-Dawley Rat | Inhalation | Nasal Cavity | Invasive Muco-epidermoidal Carcinomas |
| Nitroso-3,4,5-trimethylpiperazine | F344 Rat | Drinking Water | Nasal Cavity | Not specified |
| 1-Nitrosopiperazine | F344 Rat | Intravesical | Nasal Mucosa, Bladder | Carcinomas, Transitional Cell Neoplasms |
Mechanistic Elucidation of this compound-Induced Carcinogenesis
The carcinogenic action of this compound is understood to proceed through a mechanism common to many N-nitrosamine compounds, which involves metabolic activation to form reactive electrophilic intermediates that subsequently interact with cellular macromolecules, most critically DNA.
The initial and rate-limiting step in the carcinogenesis of N-nitrosamines is metabolic activation, a process primarily catalyzed by the cytochrome P450 (CYP) family of enzymes. mdpi.com This bioactivation pathway involves the enzymatic hydroxylation of the carbon atom adjacent (in the alpha-position) to the nitroso group. researchgate.net This α-hydroxylation results in the formation of an unstable α-hydroxy nitrosamine (B1359907) intermediate.
Following its formation, the α-hydroxy nitrosamine undergoes spontaneous decomposition. This process leads to the generation of highly reactive electrophilic species, such as diazonium ions or carbocations. mdpi.com These reactive intermediates are capable of covalently binding to nucleophilic sites on cellular macromolecules, including proteins and nucleic acids.
The critical event in the initiation of cancer by N-nitrosamines is the formation of covalent adducts with DNA. mdpi.comnih.gov The electrophilic species generated from the metabolic activation of MNP can alkylate DNA bases. While the specific DNA adducts formed by MNP have not been extensively detailed in the available literature, the general mechanism for N-nitrosamines suggests that adducts would likely form at various positions on the DNA bases. The formation of these DNA adducts, if not repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication, resulting in permanent mutations in the genetic code. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, is a fundamental step in the multi-stage process of carcinogenesis.
The genotoxicity of MNP, as evidenced by the induction of DNA damage in nasal epithelial cells, provides direct support for this mechanistic pathway. nih.gov The damage to DNA is a direct consequence of the formation of DNA adducts by the reactive metabolites of MNP.
Metabolic Biotransformation of 1 Methyl 4 Nitrosopiperazine
Enzymatic Activation Pathways: Role of Cytochrome P450 Enzymes
The metabolic activation of MNP is primarily initiated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govacs.org These enzymes play a crucial role in the biotransformation of a wide range of xenobiotics, including drugs and carcinogens. nih.gov For many nitrosamines, CYP-mediated oxidation is the rate-limiting step in their activation to carcinogenic forms. acs.orgresearchgate.net
The activation process involves the hydroxylation of the carbon atom at the α-position relative to the N-nitroso group. nih.govacs.org This enzymatic reaction converts MNP into highly reactive species that have the potential to cause DNA damage. While the specific CYP isozymes responsible for MNP metabolism are not definitively identified, studies on similar nitrosamines suggest that enzymes such as CYP2E1 and CYP2A6 are major catalysts in the metabolic activation of nitrosamines in human liver microsomes. nih.gov
Identification of Metabolites and Metabolic Pathways
The metabolism of MNP proceeds through a key pathway involving α-hydroxylation. nih.govacs.org This initial step, catalyzed by cytochrome P450 enzymes, leads to the formation of an unstable α-hydroxy-N-nitrosamine intermediate. acs.orgresearchgate.net This intermediate then spontaneously decomposes. acs.org
Forced degradation studies have provided insights into the potential formation of MNP. These studies show that MNP can be formed through the oxidation of 1-amino-4-methylpiperazine (B1216902), a degradation product of some pharmaceuticals, as well as through the degradation of the parent drug itself under certain conditions like elevated temperature and oxidative stress. mdpi.com
α-Hydroxylation and Diazonium Ion Formation
The central mechanism for the metabolic activation of many N-nitrosamines, including presumably MNP, is α-hydroxylation. nih.govresearchgate.net This reaction, mediated by cytochrome P450 enzymes, introduces a hydroxyl group to the carbon atom adjacent to the nitroso group. acs.orgresearchgate.net The resulting α-hydroxynitrosamine is highly unstable and undergoes spontaneous decomposition. acs.orgresearchgate.net
This decomposition leads to the formation of a highly electrophilic diazonium ion. nih.govresearchgate.net The generation of this reactive intermediate is a critical step, as diazonium ions can readily react with nucleophilic sites in cellular macromolecules, most notably DNA. researchgate.netresearchgate.net This interaction can lead to the formation of DNA adducts, which, if not repaired, can result in mutations and potentially initiate carcinogenesis. ajpaonline.com
Detoxification Pathways and Conjugation Reactions
While the primary focus of MNP metabolism research has been on its activation, detoxification pathways are also crucial for mitigating its potential toxicity. Detoxification generally involves enzymatic reactions that convert a toxic substance into a less toxic and more water-soluble form that can be readily excreted from the body. These processes are broadly categorized as phase II conjugation reactions. nih.gov
Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. nih.govresearchgate.net These pathways involve the enzymatic addition of endogenous molecules like glucuronic acid, sulfate, or glutathione to the xenobiotic or its metabolites. While specific studies on the conjugation of MNP are limited, research on other nitrosamines indicates that these detoxification mechanisms can compete with the activation pathways. For instance, competing hydroxylation at β or γ positions can decrease the mutagenicity and carcinogenicity of some nitrosamines by hindering the critical α-carbon activation. researchgate.net
Species-Specific Differences in 1-Methyl-4-nitrosopiperazine Metabolism
The metabolism of xenobiotics, including nitrosamines, can exhibit significant differences between species. These variations are often attributable to differences in the expression and activity of metabolic enzymes, such as the cytochrome P450s. researchgate.net
Advanced Analytical Methodologies for 1 Methyl 4 Nitrosopiperazine Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-HRMS) Development and Validation
Liquid chromatography coupled with mass spectrometry (LC-MS) has become the cornerstone for the trace-level analysis of nitrosamine (B1359907) impurities like MNP. ijpsjournal.com Both tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) offer the required sensitivity and selectivity for accurate quantification in complex matrices such as pharmaceutical formulations. ijpsjournal.commdpi.com
Method Optimization for Trace-Level Detection
The development of LC-MS methods for MNP quantification focuses on achieving low limits of detection (LOD) and quantification (LOQ) to meet stringent regulatory requirements. For instance, an LC-MS/MS method was developed for the determination of MNP in rifampicin (B610482) capsules with a reported limit of quantification (LOQ) of 0.05 μg/g. fda.gov.tw Another study reported LOD and LOQ values for MNP as low as 0.0067 and 0.013 ppm, respectively, using an LC-MS/MS method, which were superior to the values achieved by the FDA's LC-HRMS method. nih.govfrontiersin.org
Method optimization involves several key parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometer settings. A commonly used column is a Phenyl-Hexyl column, which provides suitable retention and separation of MNP from matrix components. fda.gov.twhsa.gov.sg The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like methanol. fda.gov.twhsa.gov.sg The pH of the mobile phase can be adjusted to optimize the ionization efficiency of MNP. fda.gov.tw
In the mass spectrometer, electrospray ionization (ESI) in positive mode is commonly employed. fda.gov.tw Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection mode used in LC-MS/MS, where specific precursor-to-product ion transitions for MNP are monitored. fda.gov.twfrontiersin.org For example, one method utilized the transition of m/z 130.1 > 100.1 for quantification. mdpi.com High-resolution mass spectrometry (LC-HRMS) provides an alternative by monitoring the accurate mass of the MNP ion, further enhancing specificity. fda.gov
Table 1: Examples of LC-MS/MS Method Parameters for MNP Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Poroshell 120 Phenyl Hexyl, 2.7 μm, 4.6 mm i.d. × 10 cm fda.gov.tw | Phenomenex® Luna Phenyl-Hexyl, 3 µm, 4.6 mm x 150 mm hsa.gov.sg |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water, pH 9.0 fda.gov.tw | 10 mM Ammonium formate in water, pH 9.0 hsa.gov.sg |
| Mobile Phase B | Methanol fda.gov.tw | Methanol hsa.gov.sg |
| Flow Rate | 0.5 mL/min fda.gov.tw | 0.60 mL/min hsa.gov.sg |
| Ionization Mode | ESI+ fda.gov.tw | APCI hsa.gov.sg |
| Detection Mode | MRM fda.gov.tw | MRM hsa.gov.sg |
| MRM Transition | Not specified | Not specified |
| LOD | Not specified | 10 ng/g (in sample) hsa.gov.sg |
| LOQ | 0.05 μg/g fda.gov.tw | 20 ng/g (in sample) hsa.gov.sg |
Matrix Effects and Sample Preparation Strategies
The presence of other components in the sample matrix, such as the active pharmaceutical ingredient (API) and excipients, can interfere with the ionization of MNP, leading to ion suppression or enhancement. researchgate.netusp.org This phenomenon, known as the matrix effect, can significantly impact the accuracy and precision of the quantification. usp.org
To mitigate matrix effects, various sample preparation strategies are employed. A common approach involves a simple "dilute and shoot" method, where the sample is dissolved in a suitable solvent, such as methanol, and then directly injected into the LC-MS system. fda.gov.twfda.gov This is often followed by centrifugation and filtration to remove particulate matter. fda.gov.twfda.gov
In cases of complex matrices, more elaborate sample preparation techniques may be necessary. For multi-component drug products, extraction with neutralization was found to be essential to address the matrix and solvent effects. mdpi.comdntb.gov.ua For instance, in a four-component rifampicin product, the presence of ethambutol (B1671381) hydrochloride caused a significant matrix effect, which was overcome by a specific sample preparation protocol involving neutralization. mdpi.com The standard addition method has also been proposed as a means to compensate for matrix effects, particularly when a blank matrix free of the analyte is not available. mdpi.com
The choice of diluent is also critical. Studies have shown that using water as a diluent in rifampicin sample preparations can lead to the hydrolysis of rifampicin and potentially an overestimation of MNP. mdpi.com Methanol has been identified as a more suitable diluent to prevent this degradation. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
While LC-MS is the predominant technique for MNP analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for volatile nitrosamines. ijpsjournal.com However, the thermal stability of the analyte and the drug substance is a critical consideration. shimadzu.com In the case of MNP in rifampicin, it has been reported that rifampicin decomposes to MNP at elevated temperatures, making the GC-MS/MS method unsuitable for its determination in rifampicin products. mdpi.com
Despite this limitation in specific applications, GC-MS and GC-MS/MS remain powerful tools for nitrosamine analysis in general, often coupled with sample preparation techniques like headspace solid-phase microextraction (HS-SPME). scilit.com The selection of appropriate ionization techniques, such as electron ionization, and monitoring specific ions in selected ion monitoring (SIM) or MRM mode allows for sensitive and selective detection. researchgate.net
Novel Spectroscopic and Chromatographic Approaches for 1-Methyl-4-nitrosopiperazine
Research into novel analytical methods for nitrosamine analysis is ongoing. While specific novel spectroscopic or chromatographic approaches solely for MNP are not extensively detailed in the provided context, the general trend in the field is towards developing more advanced, sensitive, and selective methods. ijpsjournal.com This includes exploring cutting-edge techniques and innovative sample preparation methods that are both efficient and minimize the risk of artifactual formation of nitrosamines. ijpsjournal.com Two-dimensional liquid chromatography (2D-LC) coupled with UHPLC-MS/MS has been explored for monitoring N-nitrosamines in rifampicin, offering enhanced separation capabilities. mdpi.com
Development of Reference Standards and Isotope-Labeled Internal Standards
The availability of high-quality reference standards is fundamental for the accurate quantification of MNP. Certified reference materials (CRMs) for MNP are commercially available and are used to prepare calibration standards and for method validation. synthinkchemicals.comaccustandard.com
To improve the accuracy and precision of quantification, especially in the presence of matrix effects, the use of stable isotope-labeled internal standards (SIL-IS) is highly recommended. usp.orgresearchgate.net this compound-d4 (MNP-d4) is a commonly used deuterated internal standard for MNP analysis. fda.gov.twhsa.gov.sgaquigenbio.com The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable correction of these effects. scispace.com The use of an SIL-IS has been shown to significantly improve the precision of the analytical method. scispace.com
Risk Assessment and Mitigation Strategies for 1 Methyl 4 Nitrosopiperazine Contamination
Toxicological Risk Assessment Approaches for Nitrosamines
Nitrosamines are classified as a "cohort of concern" due to their potential carcinogenic risk. fda.govusp.org Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established frameworks for assessing and controlling these impurities in pharmaceutical products. fda.goveuropa.eu The primary goal is to determine an acceptable intake (AI) limit, which represents a negligible human cancer risk associated with exposure to the compound. fda.gov For nitrosamines lacking robust compound-specific carcinogenicity data, several approaches are employed to establish these limits.
Carcinogenic Potency Categorization Approach (CPCA)
The Carcinogenic Potency Categorization Approach (CPCA) is a structure-activity relationship (SAR) model used to assign a nitrosamine (B1359907) impurity to a specific potency category based on its molecular structure. gmp-publishing.comfda.gov This expert rule-based approach predicts carcinogenic potency by analyzing activating and deactivating structural features that influence the α-hydroxylation metabolic activation pathway, which is considered the primary mechanism for the carcinogenicity of many nitrosamines. fda.goveuropa.eu
The CPCA framework was developed to provide a rapid, scientifically sound method for determining AI limits for the vast number of nitrosamine drug substance-related impurities (NDSRIs) that lack sufficient toxicological data. pharmtech.comresearchgate.net It has been adopted by several international drug regulatory authorities as a primary tool for risk assessment. fda.gov The approach assigns a nitrosamine to one of five categories, each with a corresponding AI limit. fda.gov
Table 1: EMA/FDA Carcinogenic Potency Categories and Corresponding Acceptable Intake (AI) Limits
| Potency Category | Description of Carcinogenic Potency | Acceptable Intake (AI) Limit (ng/day) |
|---|---|---|
| 1 | Highest potency. Features associated with very high carcinogenic potential. | 18 or 26.5 |
| 2 | Potency no higher than potent, robustly tested nitrosamines like NDMA. | 100 |
| 3 | Lower potency than Category 2, often due to a weakly deactivating structural feature. | 400 |
| 4 | Low carcinogenic potency, but may be mutagenic. | 1500 |
| 5 | Predicted to have low or no carcinogenic potency and not predicted to be DNA-reactive. | 1500 |
Data sourced from regulatory guidance documents. fda.goveuropa.eu
Read-Across and Quantitative Structure-Activity Relationships (QSAR) in Risk Evaluation
When compound-specific data is unavailable, read-across and Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for toxicological risk assessment. europa.euacs.org
QSAR models use statistical methods to correlate chemical structure with biological activity (e.g., carcinogenicity). acs.orgacs.org For nitrosamines, QSAR models are developed by combining quantum mechanical descriptors, which describe molecular reactivity, with topological and physicochemical properties. acs.orgnih.gov These computational models can classify nitrosamines into different potency categories or predict a specific toxicological endpoint, such as the TD50 (the chronic dose rate that gives 50% of animals tumors). acs.orgacs.orgnih.gov Various QSAR platforms and models have been developed to predict the carcinogenic potency of nitrosamines, offering a way to screen and prioritize compounds for further testing or control. acs.orgresearchgate.netnih.gov
Control Strategies in Pharmaceutical Manufacturing and Storage
Regulatory guidance recommends a three-step mitigation strategy for controlling nitrosamine impurities: risk assessment, confirmatory testing if risks are identified, and implementing changes to prevent or reduce their presence. fda.govraps.org Control strategies for 1-Methyl-4-nitrosopiperazine and other nitrosamines focus on preventing their formation throughout the product lifecycle. zamann-pharma.com
Process Optimization to Prevent this compound Formation
The formation of nitrosamines like MNP often occurs when a secondary or tertiary amine reacts with a nitrosating agent (e.g., nitrite (B80452) salts) under acidic conditions. zamann-pharma.comkhlaw.comgmp-compliance.org Optimizing manufacturing processes is a critical step to mitigate this risk. zamann-pharma.com
Key process optimization strategies include:
pH Control: Maintaining neutral or basic pH levels during synthesis and formulation can significantly reduce the kinetics of nitrosation reactions, which typically occur under acidic conditions. fda.govzamann-pharma.com
Temperature Management: Controlling reaction temperatures can help prevent conditions that might favor the formation of nitrosamine impurities. gmp-compliance.org
Reagent Selection and Order of Addition: Avoiding the use of nitrite salts or other nitrosating agents is the most direct approach. khlaw.com When their use is unavoidable, the sequence of adding reagents should be carefully designed to minimize the time that amines and nitrosating agents are present together under favorable reaction conditions. gmp-compliance.org
Purification Processes: Implementing effective purification steps to remove precursor amines or residual nitrosating agents from intermediates and the final Active Pharmaceutical Ingredient (API) is crucial. gmp-compliance.org
For this compound, formation pathways can involve the nitrosation of its precursor, 1-methylpiperazine (B117243), or the degradation of a drug substance like rifampicin (B610482), where MNP has been identified as an impurity. nih.gov
Application of Nitrosation Inhibitors and Antioxidants
Incorporating inhibitors or scavengers into the drug product formulation is a recognized strategy to prevent the formation of nitrosamines during manufacturing and storage. fda.govzamann-pharma.com
Antioxidants are particularly effective as blocking agents. semanticscholar.org They function by competing with the amine for the nitrosating agent, effectively scavenging it before it can react to form a nitrosamine. manufacturingchemist.comresearchgate.net
Table 2: Common Antioxidants Used to Inhibit Nitrosamine Formation
| Antioxidant | Mechanism of Action | Reference |
|---|---|---|
| Ascorbic Acid (Vitamin C) | Reduces nitrite to nitric oxide (NO), preventing it from acting as a nitrosating agent. | manufacturingchemist.comresearchgate.netraps.org |
| Alpha-tocopherol (Vitamin E) | Acts as a free-radical scavenger, trapping nitrosating species. | semanticscholar.orgmanufacturingchemist.com |
| Propyl Gallate | Functions as a scavenger to reduce nitrosamine generation. | setylose.com |
| Sodium Carbonate | Acts as a pH modifier, creating a neutral or basic micro-environment that inhibits the acid-catalyzed nitrosation reaction. | fda.gov |
Studies have demonstrated that adding antioxidants to formulations can significantly inhibit the formation of nitrosamines. fda.govmanufacturingchemist.com Specifically for this compound found in rifampicin, research has shown that the addition of antioxidants can help control its levels. nih.gov
Raw Material Sourcing and Impurity Profiling
Contamination of raw materials, including APIs, excipients, and solvents, is a primary root cause of nitrosamine impurities. zamann-pharma.compharmaceuticalonline.com A robust supplier qualification program and stringent quality control of incoming materials are therefore essential. fda.gov
Key aspects of this control strategy include:
Impurity Profiling: Raw materials should be carefully audited and tested for the presence of nitrosamine precursors, such as secondary or tertiary amines and nitrites. khlaw.compharmaceuticalonline.com Excipients, while generally low-risk, can contain trace levels of nitrites that may contribute to nitrosamine formation. zamann-pharma.com
Supplier Qualification: Manufacturers should work with suppliers to understand their manufacturing processes and control measures to minimize potential contaminants. fda.gov The risk of nitrite impurities can vary across different suppliers for the same excipient. setylose.com
Control of Solvents and Reagents: Both fresh and recovered solvents can be a source of contamination if impurities are carried over from other processes or storage vessels. fda.govkhlaw.com Recovered materials should only be used in the same or earlier steps of the same process to avoid cross-contamination. fda.govgmp-compliance.org
By carefully selecting high-purity raw materials and implementing rigorous testing and controls, manufacturers can significantly reduce the risk of introducing the necessary components for the formation of this compound and other nitrosamines. zamann-pharma.com
Regulatory Science and Policy Implications for this compound Control
The unexpected discovery of nitrosamine impurities in widely used medications since 2018 has prompted significant action from global regulatory bodies, leading to the development of robust scientific frameworks and policies to control these potentially carcinogenic compounds. artixio.comraps.orgeuropa.eu this compound (MNP), identified as an impurity in drugs such as the antibiotic rifampin, falls squarely within the scope of these stringent regulatory measures. fda.govfrontiersin.orgnih.gov The control of MNP is guided by a combination of international guidelines, national regulations, and evolving scientific methodologies aimed at ensuring patient safety while maintaining access to essential medicines. fda.govnih.gov
Regulatory science plays a pivotal role in establishing acceptable intake (AI) limits for impurities like MNP. An AI limit represents a level of exposure that approximates a one in 100,000 increased cancer risk over a lifetime of daily exposure. khlaw.com Agencies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and Health Canada have established comprehensive guidance for the pharmaceutical industry, built upon the principles of risk assessment, analytical testing, and mitigation. khlaw.comcanada.cazamann-pharma.com
A cornerstone of this regulatory framework is the International Council for Harmonisation (ICH) M7 guideline, which addresses DNA reactive (mutagenic) impurities in pharmaceuticals. fda.goveuropa.eulcms.cz N-nitrosamines are considered a "cohort of concern" under ICH M7, necessitating control to levels lower than typical impurities due to their high carcinogenic potential. fda.goveuropa.eu This guideline provides a structure for classifying impurities and determining appropriate control strategies. nih.govresearchgate.net
Global Regulatory Approaches to Nitrosamine Control
Major international health authorities have adopted a harmonized, yet distinct, three-step approach to manage the risk of nitrosamines:
Risk Assessment: Manufacturers are required to conduct comprehensive risk assessments of their manufacturing processes for both active pharmaceutical ingredients (APIs) and finished drug products to identify any potential for nitrosamine formation or contamination. canada.cazamann-pharma.comresolvemass.ca
Confirmatory Testing: If a risk is identified, sensitive and validated analytical methods must be used to test for the presence and quantity of nitrosamine impurities. canada.cazamann-pharma.com
Mitigation and Reporting: If impurities are detected above acceptable limits, manufacturers must implement changes to their manufacturing processes to reduce or eliminate the impurity and report their findings and mitigation strategies to regulatory authorities. artixio.compropharmagroup.com
The following table summarizes the key policy elements from leading regulatory agencies:
| Regulatory Body | Key Guideline/Policy | Core Requirements |
| U.S. FDA | Control of Nitrosamine Impurities in Human Drugs | Mandates risk assessments, confirmatory testing if risk is identified, and submission of changes to applications to mitigate impurities. fda.govfda.gov Establishes AI limits for specific nitrosamines. fda.gov |
| EMA | Nitrosamines EMEA-H-A5(3)-1490 | Requires marketing authorisation holders to review all human medicines for the possible presence of nitrosamines and implement control strategies. europa.eupropharmagroup.com |
| Health Canada | Guidance on nitrosamine impurities in medications | Outlines responsibilities for market authorization holders (MAHs) regarding risk assessment, confirmatory testing, and reporting of any detected nitrosamine levels. canada.capublications.gc.capublications.gc.ca |
Establishing Acceptable Intake (AI) Limits for MNP
The determination of a specific AI limit for MNP is a complex process that relies on evolving scientific data and risk-assessment methodologies. fda.gov Regulators employ several scientific approaches to establish these limits in the absence of robust compound-specific carcinogenicity data. nih.gov
Read-Across Analysis: This method uses toxicological data from a structurally similar compound (a surrogate) to estimate the potency of the target impurity. nih.gov The FDA has previously used N-nitrosopiperidine as a surrogate to recommend an AI limit of 1300 ng/day for 1-nitrosopiperazine (B26205). usp.org
Carcinogenic Potency Categorization Approach (CPCA): Developed through international collaboration, the CPCA is a structure-activity relationship (SAR) based method that predicts a nitrosamine's carcinogenic potency based on its chemical structure. nih.govpharmtech.com The molecule's activating and deactivating features are analyzed to assign it to one of five potency categories, each with a corresponding AI limit. fda.govnih.gov This approach has been adopted by the FDA, EMA, and other regulators to provide a rapid and scientifically grounded method for setting AI limits for nitrosamines that lack extensive data. nih.goveuropeanpharmaceuticalreview.comcov.com
The following table details the AI limits for MNP established by various regulatory bodies, reflecting the different scientific approaches and contexts.
| Regulatory Body | Compound | Acceptable Intake (AI) Limit | Basis / Context |
| U.S. FDA | This compound (MNP) | 5 ppm (temporary) | Applied specifically to rifampin to prevent a drug shortage, balancing patient access with safety. frontiersin.orgnih.gov |
| U.S. FDA | This compound (MNP) | 0.16 ppm (initial) | Initial acceptable upper limit set for MNP in rifampicin. frontiersin.orgnih.gov |
| EMA | This compound (MNP) | 400 ng/day | Based on the Carcinogenic Potency Categorization Approach (CPCA). usp.org |
| EMA | This compound (MNP) | 26.5 ng/day (former) | Based on read-across from N-nitrosodiethylamine (NDEA). usp.org |
Policy Implications and Industry Impact
The regulatory focus on MNP and other nitrosamines has significant policy implications. One of the most critical challenges for regulators is balancing the potential cancer risk, which is associated with long-term exposure, against the immediate risk to patients from a shortage of essential medicines. who.int In the case of MNP contamination in rifampin, a crucial anti-tuberculosis drug, the FDA made a policy decision to temporarily allow distribution of the drug with MNP levels up to 5 ppm to avoid a critical drug shortage. fda.govnih.gov
These regulations compel the pharmaceutical industry to invest in advanced analytical capabilities and process controls. researchgate.net For example, to mitigate the formation of MNP in rifampicin, which can be generated through oxidation, one manufacturer successfully implemented an "air-free" manufacturing and packaging process to ensure the product complies with the strictest international regulations. olonspa.com This demonstrates a direct policy impact, driving innovation in manufacturing to enhance drug safety. The global nature of the pharmaceutical supply chain necessitates international cooperation among regulatory agencies to ensure consistent standards and prevent discrepancies that could impact public health. artixio.comnih.gov
Comparative Analysis of 1 Methyl 4 Nitrosopiperazine with Other N Nitrosamine Congeners
Structural Activity Relationships in Nitrosamine (B1359907) Genotoxicity and Carcinogenicity
The carcinogenic and genotoxic potential of N-nitrosamines is not uniform across the class; it is profoundly influenced by their molecular structure. acs.orgacs.org The primary mechanism for their toxicity involves metabolic activation, specifically the hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group. oup.comresearchgate.neteuropa.eu This reaction, catalyzed by enzymes, initiates a cascade that produces reactive electrophiles capable of alkylating DNA, which can lead to mutations and cancer. nih.govnih.gov
The structure-activity relationship (SAR) for nitrosamines is well-established, allowing for the prediction of carcinogenic potency based on specific molecular features. nih.govlhasalimited.orgresearchgate.net Key structural attributes that modulate potency include:
α-Hydrogens: The presence of hydrogen atoms on the α-carbon is critical for metabolic activation. Nitrosamines lacking α-hydrogens are generally considered non-carcinogenic.
Steric Hindrance: Bulky substituents near the α-carbon can hinder the approach of metabolizing enzymes, thereby reducing the rate of α-hydroxylation and decreasing carcinogenic potency. researchgate.netresearchgate.net
Electronic Effects: The presence of electron-withdrawing groups on the β-carbon (the carbon adjacent to the α-carbon) can decrease carcinogenic potency by destabilizing the formation of the critical α-hydroxy nitrosamine intermediate. europa.eulhasalimited.org Conversely, activating features can enhance potency. europa.eu
Regulatory bodies like the European Medicines Agency (EMA) have developed a "Carcinogenic Potency Categorisation Approach" (CPCA) that uses these SAR principles to assign nitrosamines to different potency categories and establish acceptable intake (AI) limits. europa.euresearchgate.net For instance, simple, small alkyl nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are potent carcinogens and are placed in high-potency categories. lhasalimited.orgfda.gov
| Structural Feature | Impact on Carcinogenic Potency | Example Compound(s) |
|---|---|---|
| Unsubstituted α-carbons (e.g., -CH2-) | High Potency (increases favorability of α-hydroxylation) | NDMA, NDEA, N-Nitrosopiperidine (NPIP) |
| Steric hindrance at α-carbon | Decreased Potency (hinders metabolic activation) | N-nitroso di-tert-butylamine |
| β-carbon electron-withdrawing group (e.g., C=O, OH) | Decreased Potency (destabilizes intermediate) | N-Nitrosodiethanolamine (NDELA) |
| Cyclic structure (e.g., piperazine (B1678402) ring) | Variable Potency (depends on ring size and substitution) | 1-Methyl-4-nitrosopiperazine (MNP), N-Nitrosopyrrolidine (NPYR) |
Differential Metabolic Activation Across Nitrosamine Compounds
All N-nitrosamines require metabolic activation to exert their carcinogenic effects. nih.gov This bioactivation is predominantly catalyzed by a superfamily of enzymes known as cytochrome P450s (CYPs). oup.comnih.gov However, the specific CYP enzymes involved and the efficiency of the activation vary significantly among different nitrosamine congeners, which helps explain their differing potencies and target organ specificities. oup.comnih.gov
The principal activation pathway is α-hydroxylation. acs.org This process transforms the stable parent nitrosamine into an unstable α-hydroxy nitrosamine, which then spontaneously decomposes to form highly reactive electrophilic diazonium ions that can damage DNA. acs.orgimpactfactor.org
Different CYP isozymes show distinct substrate specificities:
CYP2E1: This enzyme is a major catalyst for the metabolic activation of small, simple nitrosamines, most notably N-nitrosodimethylamine (NDMA). oup.comnih.govnih.gov
CYP2A6 and CYP2A13: These enzymes are particularly important for the activation of cyclic nitrosamines like N-nitrosonornicotine (NNN) and N-nitrosopiperidine (NPIP), as well as N-nitrosodiethylamine (NDEA). nih.govacs.orgresearchgate.net
Other CYPs: Enzymes such as CYP3A4 and CYP2C have also been shown to contribute to the metabolism of certain nitrosamines, particularly those with larger alkyl groups. oup.com
The metabolic activation of this compound (MNP) proceeds via this enzymatic pathway. researchgate.net Its cyclic structure places it in a category with compounds like NPIP and N-nitrosomorpholine (NMOR). The metabolism of these cyclic nitrosamines is complex, with hydroxylation possible at different positions on the ring, but α-hydroxylation remains the key step for carcinogenic activation. acs.org The specific CYP enzymes responsible for MNP activation are a critical factor in determining its toxicological risk profile.
| N-Nitrosamine Compound | Primary Metabolizing CYP Enzyme(s) | Reference |
|---|---|---|
| N-Nitrosodimethylamine (NDMA) | CYP2E1 | oup.comnih.govnih.gov |
| N-Nitrosodiethylamine (NDEA) | CYP2E1, CYP2A6 | oup.comnih.govnih.gov |
| N-Nitrosonornicotine (NNN) | CYP2A6, CYP2A13 | nih.govacs.org |
| N-Nitrosopiperidine (NPIP) | CYP2A Enzymes | acs.org |
| N-Nitrosopyrrolidine (NPYR) | CYP2A Enzymes | acs.org |
Environmental Occurrence and Risk Assessment Comparison of Related Nitrosamines
N-nitrosamines are environmental contaminants found in various media, including water, food, and air. nih.govtandfonline.com Their presence is a public health concern due to their carcinogenic properties. nih.goveuropa.eu Human exposure can occur through diet (e.g., cured meats, beer), drinking water, and tobacco products. tandfonline.comtcmda.com
Several nitrosamines are frequently detected in environmental monitoring. Studies of river water, groundwater, and tap water often report the presence of NDMA, NDEA, and N-nitrosodibutylamine (NDBA). scies.orgnih.gov For example, in studies of the Yangtze River and Pearl River Delta in China, these three compounds were dominant, with concentrations in the nanogram per liter (ng/L) range. scies.orgnih.gov NDMA is of particular concern in drinking water, often formed as a byproduct of disinfection processes like chloramination. scies.org
In contrast to the widespread environmental detection of compounds like NDMA, this compound (MNP) is more commonly identified as an impurity in specific products, particularly pharmaceuticals. medchemexpress.commdpi.com Its formation has been linked to the manufacturing processes of certain active pharmaceutical ingredients, such as rifampin, where it can arise from the degradation of the drug molecule or the oxidation of a precursor impurity. mdpi.comresearchgate.netfda.gov
| N-Nitrosamine Compound | Typical Occurrence (ng/L) in River Water* | Primary Source/Context | Reference |
|---|---|---|---|
| N-Nitrosodimethylamine (NDMA) | <1.5 - 22 | Industrial/domestic wastewater, disinfection byproduct | scies.orgnih.gov |
| N-Nitrosodiethylamine (NDEA) | <1.4 - 9.5 | Industrial/domestic wastewater | scies.orgnih.gov |
| N-Nitrosodibutylamine (NDBA) | <3.6 - 30 | Industrial and aquaculture activities | nih.gov |
| N-Nitrosopiperidine (NPIP) | <2.1 - 3.7 | Wastewater, food (beer) | nih.govnih.gov |
| N-Nitrosomorpholine (NMOR) | <1.0 - 5.1 | Industrial wastewater | scies.orgnih.gov |
| This compound (MNP) | Not typically reported in environmental water surveys | Pharmaceutical impurity | medchemexpress.commdpi.com |
*Ranges are indicative and compiled from cited studies; actual levels are site-specific.
Future Research Directions and Emerging Paradigms in 1 Methyl 4 Nitrosopiperazine Studies
In Silico Modeling and Computational Toxicology for Predictive Analysis
The use of in silico modeling and computational toxicology is revolutionizing the way researchers predict the potential carcinogenicity and toxicity of chemical compounds like 1-methyl-4-nitrosopiperazine. acs.orgijpsjournal.com These computational approaches offer a faster and more cost-effective alternative to traditional in vivo and in vitro testing. acs.org
Predictive Models and Their Applications:
Quantitative Structure-Activity Relationships (QSAR): QSAR models are being developed to predict the acute oral toxicity of N-nitroso compounds. mdpi.com These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By analyzing the structural features of MNP, researchers can estimate its potential toxicity.
Docking and Quantum Mechanics (QM): Integrated docking-QM approaches are being used to assess the carcinogenic potential of N-nitrosamine impurities. acs.org These methods can simulate the interaction of MNP with biological targets like cytochrome P450 enzymes, which are involved in its metabolic activation. acs.orgnih.gov A combined in silico strategy that considers factors like bioavailability, transport, and reactivity can provide a more mechanistic and quantitative understanding of MNP's metabolism and carcinogenic drivers. acs.org
Carcinogenic Potency Categorization Approach (CPCA): The CPCA is a tool used to set acceptable intake limits for N-nitrosamine impurities. acs.orgtoxicologie.nl In silico approaches can supplement the CPCA by providing more detailed, mechanistically-driven data to inform these limits. acs.org For instance, quantum mechanical calculations can predict the reactivity of MNP with DNA. ijpsjournal.com
Recent studies have utilized these in silico tools to evaluate MNP. One study highlighted the use of an integrated docking-QM approach to assess the carcinogenicity of MNP, among other impurities. acs.org Another study focused on developing a QSAR model for the acute oral toxicity of a range of N-nitroso compounds. mdpi.com These computational methods are becoming increasingly reliable and are seen as a significant leap in predictive toxicology. acs.org
Interactive Table: In Silico Approaches for this compound Analysis
| In Silico Approach | Description | Application to MNP | Key Findings |
| QSAR | Predicts biological activity based on chemical structure. | Predicting acute oral toxicity. | Can help classify MNP's toxicity level based on its molecular descriptors. mdpi.com |
| Docking-QM | Simulates the interaction of a compound with biological targets. | Assessing carcinogenic potential by modeling its interaction with metabolic enzymes. acs.org | Provides insights into the metabolic activation and reactivity of MNP. acs.org |
| CPCA | Categorizes carcinogenic potency to set acceptable intake limits. | Informing and refining the acceptable daily intake limits for MNP. acs.orgtoxicologie.nl | In silico data can lead to more scientifically defensible intake limits. acs.org |
| Read-Across | Predicts the toxicity of a substance by using data from a structurally similar compound. | A transparent and scientifically reasoned read-across was used to calculate an acceptable limit for MNP. researchgate.net | An acceptable intake of 150 ng/day was proposed based on SAR for MNP. researchgate.net |
Biomarker Discovery and Validation for Exposure and Effect Monitoring
The identification and validation of reliable biomarkers are crucial for monitoring human exposure to this compound and understanding its potential health effects. researchgate.net Biomarkers can provide a direct measure of the internal dose of a substance and its biological consequences.
Types of Biomarkers:
Exposure Biomarkers: These biomarkers indicate that an individual has been exposed to a particular substance. For N-nitrosamines, urinary metabolites are often used as exposure biomarkers. nih.gov For example, metabolites of the tobacco-specific nitrosamines NNK and NNN have been extensively used to document exposure in smokers and non-smokers. nih.gov Similar approaches could be developed for MNP.
Effect Biomarkers: These biomarkers indicate a biological response to a substance. DNA adducts, which are formed when a chemical binds to DNA, are a key type of effect biomarker for genotoxic carcinogens. nih.govnih.gov The formation of DNA adducts can lead to mutations and potentially cancer. nih.gov Detecting MNP-specific DNA adducts in human tissues or fluids would provide direct evidence of its genotoxic effect.
Protein Biomarkers: Recent research has explored the use of protein biomarkers for genotoxicity screening. researchgate.net Changes in the expression levels of specific proteins involved in DNA damage response pathways can indicate exposure to a genotoxic agent. researchgate.net
The development of highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for quantifying these biomarkers at the low levels typically found in human samples. nih.govnih.gov For instance, LC-MS/MS methods have been developed for the trace-level quantification of MNP in pharmaceutical products. nih.govusp.org These methods could be adapted for biomarker analysis in biological matrices like urine or blood.
Future research in this area will likely focus on identifying unique metabolic pathways and DNA adducts specific to MNP. This will involve in vitro and in vivo studies to characterize its metabolism and interaction with cellular macromolecules. The validation of these biomarkers in human populations will be a critical step in translating this research into public health practice.
Development of Novel Remediation Technologies for this compound
Given the presence of N-nitrosamines like MNP in various environmental compartments and consumer products, the development of effective remediation technologies is a high priority. ajol.infonih.gov Current research is exploring a range of physical, chemical, and biological methods to remove or degrade these harmful compounds.
Emerging Remediation Strategies:
Advanced Oxidation Processes (AOPs): AOPs, such as UV irradiation combined with hydrogen peroxide, have shown success in destroying N-nitrosodimethylamine (NDMA) in water. ca.gov UV photolysis can break the N-N bond in nitrosamines, leading to their degradation. nih.gov The efficiency of these processes can be influenced by factors like pH. nih.gov
Photocatalysis: This technique uses a photocatalyst, such as titanium dioxide (TiO2), to degrade pollutants. bohrium.com A cyclic coupling process of photocatalysis and adsorption has been shown to completely remove N-nitrosamines from water by degrading them into less harmful primary and secondary amines. bohrium.com
Bioremediation: This approach utilizes microorganisms to break down contaminants. ajol.info Some bacteria can co-metabolically degrade NDMA. ca.gov Research into identifying and engineering microbes specifically for MNP degradation could offer a sustainable and cost-effective remediation solution.
Catalytic Reduction: Liquid phase catalytic hydrogenation using metallic catalysts like palladium or nickel can reduce N-nitrosamines back to secondary amines. acs.org However, the use of hydrogen gas and expensive catalysts presents challenges for large-scale application. acs.org
Electrochemical Reduction: This technology uses an electric current to drive the reduction of N-nitrosamines. acs.org It offers a potentially efficient and low-energy alternative to other methods, though challenges with electrode stability and cost remain. acs.org
Adsorption: Materials like activated carbon can be used to adsorb N-nitrosamines from water. acs.org However, this method only transfers the pollutant to another phase and does not destroy it. bohrium.com
The table below summarizes some of the promising remediation technologies for N-nitrosamines.
Interactive Table: Remediation Technologies for N-Nitrosamines
| Technology | Mechanism | Advantages | Disadvantages |
| UV/Oxidation | Photolytic degradation, often enhanced with an oxidizing agent. ca.gov | Effective for destruction of nitrosamines. ca.gov | Can be expensive for large-scale treatment. ajol.info |
| Photocatalysis | Degradation via photocatalyst-generated reactive oxygen species. bohrium.com | Can lead to complete removal and degradation into less harmful products. bohrium.com | Can be a slow and costly process. bohrium.com |
| Bioremediation | Microbial breakdown of the contaminant. ajol.info | Potentially sustainable and cost-effective. | May require specific conditions and microorganisms. ca.gov |
| Catalytic Reduction | Reduction to secondary amines using a metal catalyst and hydrogen. acs.org | Effective at ambient conditions. acs.org | Safety risks with hydrogen and high cost of catalysts. acs.org |
| Electrochemical Reduction | Reduction at an electrode surface. acs.org | High efficiency and low energy consumption. acs.org | Electrode stability and cost are concerns. acs.org |
| Adsorption | Physical binding to a sorbent material. acs.org | Simple and fast process. bohrium.com | Transfers the pollutant without destruction. bohrium.com |
Future research will focus on optimizing these technologies for MNP, improving their efficiency and cost-effectiveness, and exploring hybrid systems that combine multiple approaches for more complete remediation.
Translational Research and Public Health Implications
Translational research plays a critical role in bridging the gap between laboratory discoveries and real-world applications that protect public health. For this compound, this involves translating scientific knowledge about its toxicity, exposure, and remediation into effective policies and public health interventions.
Key Areas for Translational Research:
Risk Assessment and Regulation: Research findings on the carcinogenicity and genotoxicity of MNP are essential for regulatory agencies to establish safe exposure limits in pharmaceuticals, food, and drinking water. nih.govajpaonline.com In silico toxicology and biomarker data can provide a more robust scientific basis for these regulations. acs.orgresearchgate.net For example, the FDA has set interim limits for MNP in certain drugs based on available data. who.intmdpi.com
Public Health Communication: Clear and accurate communication of the risks associated with MNP exposure is crucial. This includes informing the public about sources of exposure and measures they can take to minimize their risk.
Clinical and Epidemiological Studies: Long-term epidemiological studies are needed to investigate the potential association between MNP exposure and cancer risk in human populations. Biomarker data will be invaluable in these studies to accurately assess exposure levels. nih.gov
Industrial Process Modification: Research into the formation pathways of MNP during manufacturing processes can lead to changes in industrial practices to prevent its formation in the first place. researchgate.netmdpi.com This is a key preventative strategy for reducing MNP contamination in pharmaceuticals and other products. researchgate.net
The discovery of MNP in drugs like rifampicin (B610482) has highlighted the importance of ongoing surveillance and the need for better impurity profiling strategies. nih.govcelerion.com The public health implications of such contamination are significant, and a collaborative effort between researchers, regulatory bodies, and industry is necessary to mitigate these risks. who.int Future research should continue to focus on providing the scientific evidence needed to support public health decisions and protect vulnerable populations from the potential harms of MNP exposure.
Q & A
Q. What analytical methods are recommended for quantifying MNP in pharmaceutical formulations?
To ensure accurate quantification of MNP, researchers should employ validated methodologies such as:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Provides high sensitivity for trace-level detection (e.g., in rifampicin formulations) with limits of quantification (LOQ) as low as 0.33 ppm .
- Nuclear Magnetic Resonance (NMR) : Used for purity assessment via mass balance and structural confirmation (e.g., coupling with HPLC for cross-validation) .
- High-Performance Liquid Chromatography (HPLC) : Requires optimization of mobile phases to resolve MNP from matrix interferences, especially in multicomponent drugs .
Q. What are the key physicochemical properties of MNP relevant to laboratory handling?
MNP (CAS 16339-07-4) has:
- Molecular formula : C₅H₁₁N₃O (MW: 129.16 g/mol).
- Stability : Degrades under thermal stress (e.g., forced degradation studies show MNP formation from rifampicin at elevated temperatures) .
- Storage : Stable at room temperature but sensitive to light and humidity; recommend desiccated storage in amber vials .
Advanced Research Questions
Q. How does MNP form as a nitrosamine impurity in drugs like rifampicin?
MNP arises via:
Hydrolysis of 1-methyl-4-aminopiperazine (a rifampicin intermediate) under humid conditions.
Oxidation of the hydrolyzed product in the presence of atmospheric oxygen or nitrosating agents .
Key Data :
| Pathway Step | Conditions | Byproduct |
|---|---|---|
| Hydrolysis | Humidity | 1-methyl-4-aminopiperazine |
| Nitrosation | Oxidative | MNP |
Mitigation : Control humidity during synthesis and use oxygen-free packaging .
Q. What are the challenges in detecting MNP in multicomponent formulations (e.g., anti-TB drugs)?
Challenges include:
- Matrix Interference : Co-eluting peaks from isoniazid, pyrazinamide, and ethambutol require optimized LC gradients .
- Sample Preparation : Solid-phase extraction (SPE) or dilute-and-shoot protocols are critical to reduce ion suppression in MS .
- Degradation Artifacts : Thermal degradation of rifampicin during analysis can artificially inflate MNP levels; use low-temperature storage for samples .
Q. How do regulatory agencies determine acceptable intake (AI) limits for MNP?
The FDA employs:
- Surrogate Approach : Uses N-Nitrosodimethylamine (NDMA) (AI = 96 ng/day) due to insufficient carcinogenicity data for MNP. The interim AI for MNP is 3,000 ng/day (5 ppm in rifampicin) .
- CPCA (Carcinogenic Potency Categorization Approach) : Assigns MNP to Category 3 (low potency) based on structural alerts and read-across data .
| Nitrosamine | Interim AI (ng/day) | Control Limit (ppm) | Source |
|---|---|---|---|
| MNP | 3,000 | 5 | |
| NDMA | 96 | 0.16 |
Q. What methodologies validate MNP synthesis pathways and impurity profiling?
- Retrosynthetic Analysis : Predictive tools (e.g., AI-based route planning) identify feasible precursors like N-methylpiperazine .
- Forced Degradation Studies : Thermal, oxidative, and photolytic stress tests reveal degradation kinetics and impurity pathways .
- Isotopic Labeling : Traces nitrosation sources (e.g., nitric oxide contamination in reagents) .
Data Contradictions and Resolution
- Purity Discrepancies : NMR quantifies MNP at 99.2% purity, while HPLC reports 95% due to unresolved solvent peaks . Resolution: Use orthogonal methods (e.g., NMR + mass balance).
- Regulatory Limits : Initial FDA limits (0.16 ppm) conflicted with detected levels (0.33–2.36 ppm in rifampicin). Revised limits (5 ppm) account for clinical benefit-risk ratios .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
